11-(4-fluorophenyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one
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Overview
Description
11-(4-fluorophenyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 11-(4-fluorophenyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one involves multiple steps. The synthetic route typically starts with the preparation of the core chromeno[6,7-e][1,3]oxazin structure, followed by the introduction of the 4-fluorophenyl and methyl groups. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
11-(4-fluorophenyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, altering their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar compounds include other fluorophenyl derivatives and chromeno[6,7-e][1,3]oxazin analogs. What sets 11-(4-fluorophenyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one apart is its unique combination of functional groups, which may confer specific properties such as enhanced binding affinity or stability. Similar compounds include:
- 4-fluorobenzylamine
- Chromeno[6,7-d]isoxazoles
- Pyrano[3,2-g]chromones
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C23H22FNO3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
16-(4-fluorophenyl)-12-methyl-10,14-dioxa-16-azatetracyclo[9.8.0.02,8.013,18]nonadeca-1(11),2(8),12,18-tetraen-9-one |
InChI |
InChI=1S/C23H22FNO3/c1-14-21-15(12-25(13-27-21)17-9-7-16(24)8-10-17)11-20-18-5-3-2-4-6-19(18)23(26)28-22(14)20/h7-11H,2-6,12-13H2,1H3 |
InChI Key |
MQMUPZYGCRDZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)CN(CO2)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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